methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate
CAS No.: 532417-56-4
Cat. No.: VC7125926
Molecular Formula: C10H12N2O6S
Molecular Weight: 288.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 532417-56-4 |
---|---|
Molecular Formula | C10H12N2O6S |
Molecular Weight | 288.27 |
IUPAC Name | methyl 2-(N-methylsulfonyl-3-nitroanilino)acetate |
Standard InChI | InChI=1S/C10H12N2O6S/c1-18-10(13)7-11(19(2,16)17)8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3 |
Standard InChI Key | MSJGVMRFISZODF-UHFFFAOYSA-N |
SMILES | COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate features a glycinate backbone substituted with a methylsulfonyl group and a 3-nitrophenyl moiety. The sulfonyl group (–SO₂–) at the nitrogen atom enhances electrophilicity, while the nitro group (–NO₂) on the phenyl ring contributes to resonance stabilization and intermolecular interactions .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 532417-56-4 |
Molecular Formula | C₁₀H₁₂N₂O₆S |
Molecular Weight | 288.28 g/mol |
Purity | ≥97% (HPLC) |
Key Functional Groups | Sulfonyl, Nitro, Ester |
The ester group (–COOCH₃) confers hydrolytic instability under basic conditions, necessitating controlled storage environments .
Synthesis Methodologies
Table 2: Hypothetical Synthesis Parameters
Step | Reagents/Conditions | Purpose |
---|---|---|
Nitration | HNO₃, CH₂Cl₂, –5°C to 5°C | Introduce nitro group |
Sulfonation | CH₃SO₂Cl, pyridine, 0°C | Attach methylsulfonyl group |
Esterification | CH₃OH, H₂SO₄, reflux | Form methyl ester |
Analytical Characterization
Spectroscopic Profiling
The compound’s structural verification relies on advanced spectroscopic techniques:
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¹H NMR: Peaks at δ 3.79 ppm (s, 2H) correspond to the glycinate methylene group, while aromatic protons of the 3-nitrophenyl moiety resonate at δ 7.26–7.74 ppm .
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IR Spectroscopy: Strong absorption bands at 1718 cm⁻¹ (ester C=O) and 1526 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .
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Mass Spectrometry: A molecular ion peak at m/z 288.28 aligns with the molecular weight .
Pharmaceutical Applications
Role as an API Intermediate
Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is a high-value intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its sulfonyl group enhances binding affinity to enzymatic targets, while the nitro group facilitates downstream functionalization .
Future Research Directions
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Pharmacokinetic Profiling: In vivo studies to assess bioavailability and metabolic pathways.
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Process Optimization: Development of continuous-flow nitration to improve yield and safety.
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Therapeutic Exploration: Evaluation in oncological and autoimmune disease models.
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